N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide

Fragment-based drug discovery PanDDA X-ray crystallography

N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide is a synthetic small-molecule carboxamide featuring a 1-ethylpyrazole moiety linked to a cyclobutanecarboxamide group. With a molecular weight of 193.25 g mol⁻¹, a calculated XLogP3-AA of 0.7, one hydrogen-bond donor, two acceptors, and three rotatable bonds, it occupies physicochemical space consistent with Rule-of-Three compliant fragments used in fragment-based drug discovery (FBDD).

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 1259209-34-1
Cat. No. B2802882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide
CAS1259209-34-1
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCCN1C=C(C=N1)NC(=O)C2CCC2
InChIInChI=1S/C10H15N3O/c1-2-13-7-9(6-11-13)12-10(14)8-4-3-5-8/h6-8H,2-5H2,1H3,(H,12,14)
InChIKeyUVTFDTBDFQZRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide (CAS 1259209-34-1): Baseline Physicochemical & Structural Profile for Fragment-Based Drug Discovery (FBDD)


N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide is a synthetic small-molecule carboxamide featuring a 1-ethylpyrazole moiety linked to a cyclobutanecarboxamide group. With a molecular weight of 193.25 g mol⁻¹, a calculated XLogP3-AA of 0.7, one hydrogen-bond donor, two acceptors, and three rotatable bonds, it occupies physicochemical space consistent with Rule-of-Three compliant fragments used in fragment-based drug discovery (FBDD) [1]. The compound is registered in the ECHA C&L Inventory under EC number 847-945-2 [2] and is identified by the three-letter PDB ligand code NUA, appearing as a crystallographic fragment hit in multiple protein targets within the PanDDA analysis group depositions [2].

Why N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide Cannot Be Trivially Exchanged with Analogous Pyrazole Carboxamides in FBDD Campaigns


Fragment-based screening campaigns depend on the precise three-dimensional shape, electrostatic potential, and conformational preferences of each fragment to interrogate protein binding sites. Close analogs such as N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide (Z373768898) or N-(1-ethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide share the same pyrazole-N-ethyl amide scaffold but differ critically in the cyclic alkyl moiety, which alters the vector of the carbonyl oxygen, the ring puckering, and the overall molecular volume [1]. This compound has been validated as a crystallographic fragment hit in at least six distinct protein targets deposited by the PanDDA consortium, including PHIP, Brachyury, ALAS2A, FabF, MAP1LC3B, and SARS-CoV-2 helicase [2]. The cyclobutane ring uniquely provides a balance between conformational rigidity and steric footprint that is not replicated by cyclopentane or cyclohexane analogs, meaning that generic substitution risks losing target engagement, altering binding poses, or missing the specific pharmacophore geometry required for downstream hit expansion [1].

Product-Specific Quantitative Evidence Guide: N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide


Crystallographic Fragment Hit Rate Across Multiple Protein Targets Favors the Cyclobutane Analog Over Cyclopentane

In the PanDDA fragment screening depositions, N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide (NUA, Z373768900) has been observed as a validated binding fragment across six distinct protein targets: PHIP (PDB 5RKN), Brachyury (5QRF), ALAS2A (5QQX), FabF (5SOF), MAP1LC3B (7GAM), and SARS-CoV-2 helicase (5RM5). By contrast, the cyclopentane analog N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide (Z373768898) appears in only two targets, PHIP (5RKJ) and SARS-CoV-2 NSP14 (5SLP). This constitutes a 3‑fold higher target promiscuity for the cyclobutane variant, suggesting a more favorable conformational and steric profile for broad fragment-based screening libraries [1][2].

Fragment-based drug discovery PanDDA X-ray crystallography

Validated Engagement of a Clinically Relevant Antibiotic Target, FabF, Providing a Direct Path to Hit Expansion

The 2025 study by Georgiou et al. on Pseudomonas aeruginosa FabF confirms that N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide (Z373768900) occupies the malonyl-CoA or fatty acid binding site of the FabF C164Q mutant. Although the fragment itself showed no measurable binding affinity in a biochemical assay, this lack of detectable affinity was also observed for fragments derived from a previously known potent FabF inhibitor, indicating that the behavior is consistent with the FBDD approach where initial hits require chemical elaboration to achieve potency. The optimized lead compound from this campaign achieved a binding affinity of 65 μM [1]. Procurement of this specific fragment provides a structurally validated starting point for FabF inhibitor development, where the cyclobutane moiety's conformational rigidity may facilitate rational design of hydrogen-bond and hydrophobic contacts.

Antibacterial FabF inhibitor Fragment-to-lead

Physicochemical Differentiation: Cyclobutane vs. Cyclopentane and Cyclohexane Analogs

The cyclobutane analog (MW = 193.25 Da, XLogP3 = 0.7, tPSA = 51.6 Ų, rotatable bonds = 3) [1] provides a smaller steric footprint and lower calculated lipophilicity compared to the cyclopentane analog (MW = 207.27 Da, expected XLogP ≈ 1.1, tPSA = 51.6 Ų, rotatable bonds = 3) [2]. The cyclohexane analog would be expected to have an even higher logP and larger volume. In FBDD library construction, lower logP is associated with reduced non-specific binding and improved aqueous solubility, both of which are critical for high-concentration fragment screens (typically 0.1–1 mM). The cyclobutane analog's XLogP3 of 0.7 places it squarely within the optimal range for fragments (logP ≤ 3), while the cyclopentane and cyclohexane analogs progressively exceed this ideal window [1].

Physicochemical properties Fragment library design Lipophilicity

PDB Ligand Quality Metrics Confirm Reliable Electron Density Fit Across Multiple Crystal Structures

The ligand validation report for NUA in PDB entry 7HNI shows an average occupancy of 0.53, a real-space correlation coefficient (RSCC) of 0.665, bond-length RMSZ of 0.75, and bond-angle RMSZ of 0.71, with 0 bond-length and 0 bond-angle outliers and only 2 atomic clashes [1]. In comparison, the same ligand in other high-resolution structures such as 5SOF (1.50 Å) and 5RKN (1.23 Å) exhibits RSCC values exceeding 0.86 and similar geometric fidelity. While analogous cyclopentane fragment UWY also shows good validation metrics, the cyclobutane fragment's consistent high-quality fit across multiple crystal forms and space groups indicates reliable binding pose reproducibility, a critical factor for structure-based design [2].

Ligand validation Crystallographic quality Fragment reproducibility

Best Research and Industrial Application Scenarios for N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide


Assembly of Diverse Fragment Screening Libraries for Novel Target Campaigns

Owing to its demonstrated binding across six structurally diverse protein targets (PHIP, Brachyury, ALAS2A, FabF, MAP1LC3B, and SARS-CoV-2 helicase), N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide is an ideal component of general-purpose FBDC (fragment-based drug discovery) libraries. Procurement of this compound increases the chemical diversity of a fragment collection with a validated promiscuous binder that has a high probability of producing initial hits in X-ray crystallographic screens [1].

Structure-Based Hit Expansion Against Pseudomonas aeruginosa FabF for Antibacterial Development

The compound has been identified as one of only 16 fragments occupying the active-site region of P. aeruginosa FabF in a crystallographic screen. Researchers pursuing FabF as an antibacterial target can use this fragment as a validated starting point for fragment growing, merging, or linking, leveraging the existing co-crystal structure (PDB 5SOF) and the medicinal chemistry insights from the 2025 Eur J Med Chem publication [1].

Physicochemical Optimization of Lead Series Where Lipophilicity Control Is Critical

With an XLogP3 of 0.7 and a molecular weight of 193.25 Da, this fragment offers an attractive starting point for lead series where maintaining low lipophilicity is essential for solubility, metabolic stability, or minimizing off-target pharmacology. It can serve as a favorable replacement for more lipophilic cyclopentane or cyclohexane carboxamide fragments in medicinal chemistry programs [1].

Crystallographic Fragment Soaking Experiments Requiring Reproducible Binding Poses

The fragment's consistent high-quality electron density (RSCC ≥ 0.66) across multiple crystal forms and resolutions (1.23–2.03 Å) makes it a reliable positive control for X-ray fragment soaking protocols and for benchmarking new crystallographic fragment screening pipelines [1].

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